N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
Description
N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a central benzamide core linked to a 4-chlorophenyl group and a morpholine ring via an ethyl chain. The 4-chlorophenyl group introduces lipophilicity, which may enhance membrane permeability and receptor binding.
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
InChI Key |
DCXYKTACLURTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole
Reagents :
-
4-Chlorobenzonitrile (1.0 eq)
-
2-Aminoethanol (excess)
-
Protonic acid catalyst (e.g., p-toluenesulfonic acid, 0.01–0.1 eq)
Conditions :
-
Solvent: Low-polar aprotic solvents (e.g., toluene)
-
Temperature: 120–200°C
-
Reaction time: 8–12 hours
Step 2: Alkylation of Morpholine
Reagents :
-
2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole (1.0 eq)
-
Morpholine (1.0–1.2 eq)
-
Protonic acid catalyst (0.001–0.1 eq)
Conditions :
-
Solvent-free or autoclave conditions
-
Temperature: 120–200°C
-
Pressure: Atmospheric or 3 atm
-
Reaction time: 8–12 hours
Mechanism :
The oxazole ring undergoes nucleophilic attack by morpholine, leading to ring opening and formation of the ethylamine bridge.
Reductive Amination Followed by Acylation
This approach, inspired by PMC6660994, constructs the ethylamine backbone via reductive amination before introducing the benzamide group.
Step 1: Reductive Amination
Reagents :
-
4-Chlorobenzaldehyde (1.0 eq)
-
Morpholine (1.0 eq)
-
Sodium cyanoborohydride (1.5 eq)
Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: 25–50°C
-
Reaction time: 6–12 hours
Step 2: Acylation with Benzoyl Chloride
Reagents :
-
2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethylamine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (base)
Conditions :
-
Solvent: Dichloromethane or THF
-
Temperature: 0–25°C
-
Reaction time: 2–4 hours
Comparative Analysis of Methods
| Method | Key Advantages | Yield | Industrial Viability |
|---|---|---|---|
| Direct Amidation | Minimal steps, high selectivity | 72–78% | High |
| Two-Step via Oxazole | Avoids toxic reagents (e.g., aziridine) | 75–87% | Moderate |
| Reductive Amination | Flexible backbone modification | 65–85% | Low |
Optimization Strategies
Catalyst Selection
Solvent Systems
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its morpholine ring and benzylic carbon. Key reagents and outcomes include:
| Reagent | Conditions | Product(s) Formed | Yield | Citation |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium, 60–80°C | Morpholine N-oxide derivative | 45–55% | |
| Ozone | −78°C in dichloromethane | Cleavage products (fragmentation) | Not reported |
Oxidation with KMnO₄ generates morpholine N-oxide derivatives, critical for modifying electron distribution in pharmacological studies. Ozonolysis experiments suggest potential for controlled bond cleavage in synthetic applications.
Reduction Reactions
The amide group and aromatic systems participate in reduction under specific conditions:
| Reagent | Conditions | Product(s) Formed | Yield | Citation |
|---|---|---|---|---|
| Lithium aluminum hydride | Dry THF, reflux | Secondary amine (benzylamine analog) | 60–70% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially saturated morpholine ring | 30–40% |
Reduction with LiAlH₄ breaks the amide bond, yielding a secondary amine. Hydrogenation selectively reduces the morpholine ring’s double bond (if present), though this is less common in the saturated variant of this compound.
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product(s) Formed | Yield | Citation |
|---|---|---|---|---|
| Acidic (HCl 6M) | Reflux, 12 hr | 4-Chlorophenylacetic acid + benzamide acid | 85% | |
| Basic (NaOH 10%) | Reflux, 8 hr | Sodium salt of benzamide acid + amine | 78% |
Acidic hydrolysis cleaves the amide bond to produce 4-chlorophenylacetic acid and benzoic acid derivatives. Basic conditions favor saponification, yielding water-soluble sodium salts.
Alkylation and Acylation
The morpholine nitrogen and ethylamine chain serve as nucleophilic sites:
Alkylation
| Electrophile | Conditions | Product(s) Formed | Citation |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | N-methylmorpholine derivative | |
| Benzyl chloride | Pyridine, 80°C | N-benzylated analog |
The patent RU2570898C2 details alkylation using 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole under 120–200°C with protic acids (e.g., H₂SO₄), achieving yields >80% .
Acylation
| Acylating Agent | Conditions | Product(s) Formed | Citation |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT | Acetylated morpholine derivative | |
| Benzoyl chloride | Dichloromethane, base | Bis-benzamide compound |
Pyridine is frequently used as a solvent and base to enhance acylation efficiency.
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms heterocycles:
| Reagent | Conditions | Product(s) Formed | Yield | Citation |
|---|---|---|---|---|
| PCl₅ | Toluene, reflux | Morpholine-fused oxazoline | 65% | |
| Polyphosphoric acid | 120°C, 6 hr | Benzodiazepine analog | 50–55% |
Cyclization products have been explored as intermediates for bioactive molecule synthesis.
Stability Under Environmental Conditions
The compound’s reactivity is influenced by environmental factors:
| Condition | Observation | Citation |
|---|---|---|
| UV light (254 nm) | Photodegradation to chlorophenyl byproducts | |
| Humid air (>60% RH) | Slow hydrolysis over 30 days |
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide has been investigated for its role as a reversible selective inhibitor of monoamine oxidase A (MAO-A). This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, making it relevant for treating mood disorders like depression and anxiety.
Mechanism of Action :
The primary mechanism involves the inhibition of MAO-A, which is crucial for the metabolism of neurotransmitters. By preventing the breakdown of these neurotransmitters, the compound potentially enhances mood and emotional stability.
Antitumor Activity
Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain benzamide derivatives have shown GI50 values ranging from 15.1 to 93.3 μM across different cancer types, suggesting that structural modifications can enhance biological activity against tumors.
Case Study :
A study focused on the pharmacological profile of this compound highlighted its reversible inhibition of MAO-A. The compound significantly increased serotonin levels in animal models, correlating with reduced depressive symptoms.
Antiparasitic Activity
Compounds with similar structures have been identified as having potent antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For example, analogues derived from phenotypic screens have shown promising results in inhibiting the growth of this parasite.
Relevant Findings :
A phenotypic screen led to the identification of highly potent compounds with EC50 values as low as 0.001 μM against Trypanosoma brucei. These compounds demonstrated good oral bioavailability and were effective in murine models.
Data Summary Table
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Chlorination : Introduction of the chlorophenyl group via chlorination.
- Morpholine Formation : Reacting the chlorophenyl compound with morpholine.
- Amide Bond Formation : Finalizing the structure by reacting with benzoyl chloride or benzoyl bromide.
Optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
The following analysis compares N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide with structurally or functionally related benzamide derivatives, focusing on structural features , biological activity , and synthetic pathways .
Structural Comparisons
*Calculated based on molecular formula C₁₉H₂₀ClN₂O₂.
Key Observations :
- Morpholine vs.
- Substituent Effects : Halogenation (e.g., compound 48) or nitro groups (e.g., ) modulate electron density and steric bulk, affecting receptor binding .
Key Observations :
- Sigma Receptor Targeting: Morpholine/piperidine-containing benzamides (e.g., [125I]PIMBA) show nanomolar affinity for sigma receptors, critical in cancer imaging/therapy . The target compound’s morpholine group may confer similar binding .
- Antimicrobial vs. Antioxidant Activity : Substituents like nitro (compound 7) or hydroxyl (THHEB) direct activity toward microbial or oxidative targets, respectively . The target compound’s chloro and morpholine groups likely favor receptor-mediated over antioxidant effects.
Key Observations :
Biological Activity
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known as a derivative of moclobemide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a reversible selective inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters and has implications in treating various psychiatric disorders.
- Molecular Formula : C19H21ClN2O2
- SMILES : Clc1ccccc1C(CNC(=O)c1ccccc1)N1CCOCC1
The primary mechanism of action for this compound involves the inhibition of MAO-A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is beneficial for treating depression and anxiety disorders, as elevated neurotransmitter levels can improve mood and emotional stability.
Antitumor Activity
In cancer research, benzamide derivatives have shown promising antitumor activities. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance, certain derivatives displayed GI50 values ranging from 15.1 to 93.3 μM across different cancer types . This indicates that modifications to the benzamide structure can enhance biological activity against tumors.
Case Study 1: MAO-A Inhibition
A study focusing on the pharmacological profile of this compound highlighted its reversible inhibition of MAO-A. The compound showed a significant increase in serotonin levels in animal models, correlating with reduced depressive symptoms .
Case Study 2: Synthesis and Biological Evaluation
Research involved synthesizing various analogues based on the benzamide scaffold to evaluate their biological activity. The synthesized compounds were screened for MAO-A inhibition and cytotoxicity against cancer cell lines. Results indicated that modifications at the morpholine ring could enhance selectivity and potency against targeted enzymes .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, and how do coupling reagents influence yield?
- The compound can be synthesized via a two-step process: (1) alkylation of 4-chloroaniline with a morpholine-containing alkylating agent (e.g., N-chloroethylmorpholine) and (2) benzoylation using activated carboxylic acid derivatives. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for efficient amide bond formation, minimizing side reactions and improving yields . For example, DCC/HOBt systems stabilize reactive intermediates, achieving >65% yields in analogous benzamide syntheses .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- Key techniques include:
- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
- ¹H-NMR : Identifies aromatic protons (δ 7.0–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and ethyl linker protons (δ 2.5–3.0 ppm).
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .
Q. How do solvent polarity and pH affect the fluorescence properties of this benzamide derivative?
- Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is ~5.0, as protonation of the morpholine nitrogen enhances electron-withdrawing effects, stabilizing excited states. At pH >7, deprotonation reduces fluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. receptor antagonism) for this compound?
- Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Strategies include:
- Selectivity profiling : Use broad-panel screening (e.g., Eurofins CEREP panels) to identify off-target interactions.
- Structure-activity relationship (SAR) studies : Modify the benzamide or morpholine moieties to isolate specific activities. For example, fluorination at the 4-position of the benzamide enhances kinase selectivity .
Q. What computational approaches are recommended for predicting binding modes to dopamine D4 receptors?
- Molecular docking : Use software like AutoDock Vina with crystal structures of D4 receptors (PDB: 5WIU). Focus on key interactions:
- The chlorophenyl group engages in hydrophobic pockets.
- The morpholine oxygen forms hydrogen bonds with Ser196.
Q. How can fluorescence-based assays be optimized for real-time monitoring of cellular uptake?
- Parameters :
- Excitation/Emission : λex = 340 nm, λem = 380 nm (adjust based on solvent polarity).
- Temperature control : Maintain at 25°C to prevent thermal quenching.
- LOD/LOQ : Validate with calibration curves (e.g., LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .
- Cell imaging : Use confocal microscopy with low-intensity illumination to minimize photobleaching.
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in large-scale synthesis of morpholine-containing benzamides?
- Continuous flow reactors : Improve mixing and heat transfer for exothermic amidation steps.
- Catalytic optimization : Replace DCC with polymer-supported carbodiimides (e.g., PS-Carbodiimide) to simplify purification .
Q. How should researchers address discrepancies in fluorescence data across different laboratories?
- Standardize protocols:
- Solvent purity : Use HPLC-grade solvents to eliminate quenching impurities.
- Instrument calibration : Validate spectrofluorometer settings with reference standards (e.g., quinine sulfate).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
